molecular formula C15H15N3O2 B12795096 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-methoxyethyl)- CAS No. 16287-50-6

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-methoxyethyl)-

Cat. No.: B12795096
CAS No.: 16287-50-6
M. Wt: 269.30 g/mol
InChI Key: PHPMRMWXFMBHBP-UHFFFAOYSA-N
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Description

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-methoxyethyl)- is a complex organic compound belonging to the class of pyridobenzodiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridine ring fused with a benzodiazepine ring, which contributes to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-methoxyethyl)- typically involves the condensation of aromatic amines with ketones. One common method includes the reaction of 3-amino-2-chloropyridine with o-nitrobenzoyl chloride in the presence of triethylamine, followed by reduction with stannous chloride to yield the desired product . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and the use of protective equipment, are crucial to handle the reagents and intermediates safely .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-methoxyethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-methoxyethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-methoxyethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-(2-methoxyethyl)- lies in its specific substituents and the resulting chemical properties.

Properties

CAS No.

16287-50-6

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

6-(2-methoxyethyl)-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C15H15N3O2/c1-20-10-9-18-13-7-3-2-6-12(13)17-14-11(15(18)19)5-4-8-16-14/h2-8H,9-10H2,1H3,(H,16,17)

InChI Key

PHPMRMWXFMBHBP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3

Origin of Product

United States

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